molecular formula C19H15NO3 B567882 5-(4-Benzyloxyphenyl)picolinic acid CAS No. 1261991-96-1

5-(4-Benzyloxyphenyl)picolinic acid

Cat. No.: B567882
CAS No.: 1261991-96-1
M. Wt: 305.333
InChI Key: DUDIMPDURYAYJG-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)picolinic acid is a chemical compound with the CAS Number: 1261991-96-1 and a molecular weight of 305.33 . Its IUPAC name is 5-[4-(benzyloxy)phenyl]-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H15NO3/c21-19(22)18-11-8-16(12-20-18)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) .

Scientific Research Applications

Crystal Engineering and Coordination Polymers

5-(3,4-Dicarboxylphenyl)picolinic acid (H3dppa) has been utilized in crystal engineering to assemble coordination compounds with metals like Mn, Ni, Cu, and Zn. These compounds exhibit diverse structures and have been studied for their photocatalytic activities, particularly in the degradation of methylene blue, indicating potential environmental applications (Gu et al., 2017).

Optoelectronic Properties

Derivatives of picolinic acid, particularly those incorporating 1,3,4-oxadiazole units, have been synthesized and evaluated for their optoelectronic properties in polymer light-emitting devices. These studies reveal the potential of picolinic acid derivatives in improving the efficiency of light-emitting devices, showcasing their relevance in the field of materials science and electronics (Xiao et al., 2009).

Microbial Degradation

Research on the microbial degradation of picolinic acid has led to the identification of a pic gene cluster in Alcaligenes faecalis JQ135, responsible for the complete degradation of picolinic acid. This discovery provides insight into the microbial catabolism of environmental toxic pyridine derivatives, with implications for bioremediation and environmental science (Qiu et al., 2019).

Antioxidant Properties

A study on the synthesis of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles revealed significant antioxidant activities, indicating the potential therapeutic applications of picolinic acid derivatives. This research highlights the importance of structural modification in enhancing biological activities (Naik et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 5-(4-Benzyloxyphenyl)picolinic acid are currently unknown

Mode of Action

It is known that many picolinic acid derivatives interact with their targets by binding to them, which can result in changes to the target’s structure and function .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Future Directions

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop picolinic acid into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This could potentially apply to 5-(4-Benzyloxyphenyl)picolinic acid as well, but more research is needed.

Biochemical Analysis

Biochemical Properties

It is known that picolinic acid, a structural relative, can participate in various biochemical reactions . It is plausible that 5-(4-Benzyloxyphenyl)picolinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Properties

IUPAC Name

5-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-11-8-16(12-20-18)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDIMPDURYAYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688437
Record name 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-96-1
Record name 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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